4-Methyl-2-tridecyl-2-oxazoline-4-methanol
Description
4-Methyl-2-tridecyl-2-oxazoline-4-methanol (CAS: 93841-63-5; EC: 299-033-3) is an oxazoline derivative with the molecular formula C₁₈H₃₅NO₂ and a molecular weight of 297.48 g/mol . Structurally, it features:
- A methyl group at the 4-position of the oxazoline ring.
- A saturated tridecyl chain (13-carbon alkyl group) at the 2-position.
- A methanol group linked to the 4-position of the heterocyclic ring.
Properties
CAS No. |
93841-63-5 |
|---|---|
Molecular Formula |
C18H35NO2 |
Molecular Weight |
297.5 g/mol |
IUPAC Name |
(4-methyl-2-tridecyl-5H-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C18H35NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-19-18(2,15-20)16-21-17/h20H,3-16H2,1-2H3 |
InChI Key |
NJFOAUTWTZYJGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1=NC(CO1)(C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methyl-2-tridecyl-4,5-dihydrooxazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a tridecylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring. The resulting intermediate is then subjected to reduction to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(4-methyl-2-tridecyl-4,5-dihydrooxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The tridecyl chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted oxazole compounds.
Scientific Research Applications
(4-methyl-2-tridecyl-4,5-dihydrooxazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-methyl-2-tridecyl-4,5-dihydrooxazol-4-yl)methanol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The tridecyl chain may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The methanol group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position 4) | Alkyl Chain (Position 2) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|---|---|
| 4-Methyl-2-tridecyl-2-oxazoline-4-methanol | 93841-63-5 | C₁₈H₃₅NO₂ | 297.48 | Methyl | Saturated tridecyl (C13) | Not reported | ~0.96* |
| 4-Ethyl-2-tridecyl-2-oxazoline-4-methanol | 93841-64-6 | C₁₉H₃₇NO₂ | 311.50 | Ethyl | Saturated tridecyl (C13) | 408.2 | 0.96 |
| 2-(8-Heptadecenyl)-4-ethyl-2-oxazoline-4-methanol | - | C₂₃H₄₁NO₂ | 363.58 | Ethyl | Unsaturated heptadecenyl (C17, E-alkene) | Not reported | Not reported |
| 4-Ethyl-2-(15-methylhexadecyl)-2-oxazoline-4-methanol | 93841-67-9 | C₂₃H₄₅NO₂ | 367.61 | Ethyl | Branched hexadecyl (C16, 15-methyl) | Not reported | Not reported |
Structural Differences and Implications
Substituent Effects (Position 4):
- The methyl group in the target compound reduces steric hindrance compared to the ethyl group in analogs (e.g., 93841-64-6). This difference may influence reactivity in polymerization or coordination chemistry .
- Ethyl-substituted derivatives exhibit higher molecular weights and slightly elevated boiling points (e.g., 408.2°C for 93841-64-6) .
Unsaturation vs. Saturation: The unsaturated heptadecenyl chain (C17 with E-alkene) introduces rigidity and reactivity, differing from the saturated tridecyl chain in the target compound .
Physicochemical and Functional Comparisons
- Boiling Points: Ethyl-substituted derivatives generally exhibit higher boiling points due to increased molecular weight and van der Waals interactions .
- Density: All compounds share similar densities (~0.96 g/cm³), consistent with their hydrocarbon-dominated structures .
- Applications:
- The target compound’s saturated tridecyl chain may favor stability in high-temperature environments, ideal for industrial lubricants.
- Unsaturated or branched analogs (e.g., 93841-67-9) could be prioritized for drug delivery systems due to tunable solubility .
Biological Activity
4-Methyl-2-tridecyl-2-oxazoline-4-methanol is a chemical compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| CAS Number | 19844011 |
| Molecular Formula | C18H35NO2 |
| Molecular Weight | 299.49 g/mol |
| IUPAC Name | 4-Methyl-2-tridecyl-2-oxazoline-4-methanol |
Synthesis Methods
The synthesis of 4-Methyl-2-tridecyl-2-oxazoline-4-methanol typically involves the reaction of appropriate precursors under controlled conditions. Common methods include:
- Cyclization Reactions : Involving the reaction of amines with carbonyl compounds.
- Purification Techniques : Such as recrystallization or chromatography to achieve high purity and yield.
Antimicrobial Properties
Research has indicated that 4-Methyl-2-tridecyl-2-oxazoline-4-methanol exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
These studies suggest that the compound may disrupt bacterial cell membranes, leading to cell lysis.
Anticancer Potential
Recent investigations have highlighted the compound's potential as an anticancer agent. Notably, it has been shown to induce apoptosis in cancer cells through the mitochondrial pathway. A study demonstrated that at submicromolar concentrations, it inhibited tubulin polymerization, which is crucial for cancer cell division and proliferation .
Case Study: In Vivo Efficacy
In a mouse model, 4-Methyl-2-tridecyl-2-oxazoline-4-methanol significantly reduced tumor mass at doses lower than those required for conventional chemotherapeutics, indicating a favorable therapeutic index .
The mechanism by which 4-Methyl-2-tridecyl-2-oxazoline-4-methanol exerts its biological effects is primarily through interaction with cellular components such as:
- Tubulin Binding : The compound binds to the colchicine site on tubulin, inhibiting its polymerization.
- Apoptotic Pathways : It activates intrinsic apoptotic pathways, leading to programmed cell death in cancerous cells.
Comparative Analysis with Similar Compounds
To understand the unique properties of 4-Methyl-2-tridecyl-2-oxazoline-4-methanol, it is beneficial to compare it with structurally similar compounds:
| Compound | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| 4-Methyl-2-tridecyl-2-oxazoline-4-methanol | High | Moderate |
| CA-4 (Combretastatin A-4) | Very High | Low |
| Vincristine | High | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
